(5R,8S)-10-((5-bromothiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine
Description
The compound (5R,8S)-10-((5-bromothiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine is a structurally complex bicyclic molecule featuring a fused pyrimidine and cycloheptane ring system. Its stereochemistry (5R,8S) and the presence of a sulfonyl-substituted 5-bromothiophene group distinguish it from simpler heterocyclic derivatives.
Properties
IUPAC Name |
12-(5-bromothiophen-2-yl)sulfonyl-4,6,12-triazatricyclo[7.2.1.02,7]dodeca-2,4,6-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3O2S2/c14-12-3-4-13(20-12)21(18,19)17-8-1-2-11(17)9-6-15-7-16-10(9)5-8/h3-4,6-8,11H,1-2,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KESLHLGWQPIQID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C3=CN=CN=C3CC1N2S(=O)(=O)C4=CC=C(S4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (5R,8S)-10-((5-bromothiophen-2-yl)sulfonyl)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine (CAS Number: 2058731-17-0) is a member of the epiminocycloheptapyrimidine class. This bicyclic heterocyclic compound incorporates nitrogen and sulfur atoms within its structure and exhibits significant potential for various biological activities due to its unique chemical properties.
The molecular formula of the compound is with a molecular weight of 386.3 g/mol. The presence of a brominated thiophene group and a sulfonyl moiety suggests a potential for diverse interactions within biological systems, particularly in pharmacological contexts.
| Property | Value |
|---|---|
| CAS Number | 2058731-17-0 |
| Molecular Formula | C₁₃H₁₂BrN₃O₂S₂ |
| Molecular Weight | 386.3 g/mol |
| Structure | Chemical Structure |
Antitumor Activity
Research has indicated that compounds with similar structural characteristics to this compound exhibit notable antitumor activity. For instance, derivatives of aromatic sulfonyl compounds have been shown to possess significant cytotoxic effects against various cancer cell lines:
- A549 (lung cancer) : IC50 = 0.17 µM
- MDA-MB-231 (breast cancer) : IC50 = 0.05 µM
- HeLa (cervical cancer) : IC50 = 0.07 µM
These findings suggest that the compound may also possess similar antitumor properties due to its structural analogies with effective derivatives .
The proposed mechanism of action for compounds in this class typically involves the induction of apoptosis in cancer cells through cell cycle arrest. Flow cytometry analyses have demonstrated that certain derivatives can cause G2/M phase arrest in MDA-MB-231 cells and promote apoptosis .
Case Studies and Research Findings
- Study on Epiminocycloheptapyrimidines :
-
Sulfonamide Derivatives :
- Research on sulfonamide derivatives has shown that the incorporation of thiophene and sulfonyl groups can lead to increased potency against specific cancer cell lines. This suggests that this compound may similarly benefit from structural modifications to enhance its efficacy.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with two structurally related molecules identified in the provided evidence. Due to the lack of explicit pharmacological or physicochemical data for the target compound, this comparison focuses on structural features , synthetic complexity , and hypothesized functional differences .
Table 1: Structural Comparison
Key Observations
Core Structure Differences :
- The target compound and Analog 2 () share the cyclohepta[d]pyrimidine-epimine scaffold , which imposes conformational rigidity. In contrast, Analog 1 () is a nucleoside analog with a tetrahydrofuran ring, suggesting divergent applications (e.g., nucleotide synthesis vs. enzyme inhibition) .
The latter may favor π-π stacking interactions in biological targets . Analog 1’s TBDMS and DMT protecting groups are synthetic handles typically used in oligonucleotide chemistry, indicating its role in nucleic acid research rather than therapeutic development .
Synthetic Complexity :
- The target compound’s stereospecific epimine bridge and bromothiophene sulfonylation likely require multi-step synthesis with stringent stereochemical control. Analog 1’s synthesis involves even greater complexity due to its nucleoside-like architecture and multiple protecting groups .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
